molecular formula C2H3F2N3O4 B14290624 1-Difluoroamino-1,1-dinitroethane CAS No. 121832-04-0

1-Difluoroamino-1,1-dinitroethane

Cat. No.: B14290624
CAS No.: 121832-04-0
M. Wt: 171.06 g/mol
InChI Key: JMNVMQZQNXASHF-UHFFFAOYSA-N
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Description

1-Difluoroamino-1,1-dinitroethane is a chemical compound with the molecular formula C2H3F2N3O4 It is known for its unique structure, which includes both difluoroamino and dinitro groups

Preparation Methods

The synthesis of 1-Difluoroamino-1,1-dinitroethane can be achieved through several methods. One common approach involves the reaction of polynitroalkanes with sodium azide (NaN3). For instance, the reaction of 1,1,1-trinitroethane with NaN3 in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures around 30-40°C can yield 1-azido-1,1-dinitroethane . This compound can then be further reacted to introduce the difluoroamino group.

Chemical Reactions Analysis

1-Difluoroamino-1,1-dinitroethane undergoes various types of chemical reactions, including substitution reactions. For example, the reaction with sodium azide can lead to the formation of azido derivatives . The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are less documented. Common reagents used in these reactions include sodium azide and various solvents like DMF and DMSO.

Scientific Research Applications

1-Difluoroamino-1,1-dinitroethane has several applications in scientific research. It is used in the synthesis of other complex organic compounds, particularly in the field of energetic materials. Its unique structure makes it a valuable intermediate in the preparation of azidopolynitroalkanes, which are studied for their potential use in explosives and propellants . Additionally, the compound’s reactivity is of interest in organic chemistry research, where it is used to explore new synthetic pathways and reaction mechanisms.

Mechanism of Action

The mechanism of action of 1-Difluoroamino-1,1-dinitroethane involves its ability to undergo substitution reactions, particularly with azide ions. The presence of both difluoroamino and dinitro groups makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the formation of azido derivatives and other substituted products.

Comparison with Similar Compounds

1-Difluoroamino-1,1-dinitroethane can be compared to other similar compounds, such as 1,1,1-trinitroethane and 1-fluoro-1,1-dinitroethane . These compounds share similar structural features but differ in their reactivity and applications. For example, 1,1,1-trinitroethane is primarily used in the synthesis of nitrotriazoles, while 1-fluoro-1,1-dinitroethane is studied for its thermochemical properties . The presence of the difluoroamino group in this compound makes it unique and provides distinct reactivity patterns compared to its analogs.

Properties

CAS No.

121832-04-0

Molecular Formula

C2H3F2N3O4

Molecular Weight

171.06 g/mol

IUPAC Name

N,N-difluoro-1,1-dinitroethanamine

InChI

InChI=1S/C2H3F2N3O4/c1-2(5(3)4,6(8)9)7(10)11/h1H3

InChI Key

JMNVMQZQNXASHF-UHFFFAOYSA-N

Canonical SMILES

CC(N(F)F)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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